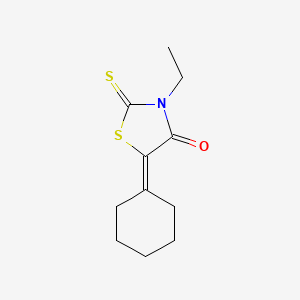
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of sulfur and nitrogen atoms in the thiazolidinone ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry.
Métodos De Preparación
The synthesis of 5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of cyclohexanone with ethyl isothiocyanate in the presence of a base, followed by cyclization. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol. Industrial production methods may involve the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new antibiotics and antiviral agents.
Medicine: Its anti-inflammatory and anticancer properties are being explored for therapeutic applications in treating inflammatory diseases and cancer.
Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial and anticancer effects. It can also modulate inflammatory pathways, reducing inflammation and pain.
Comparación Con Compuestos Similares
5-Cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to its specific substituents and the presence of both sulfur and nitrogen atoms in the thiazolidinone ring. Similar compounds include:
5-Phenylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Similar structure but with a phenyl group instead of a cyclohexyl group.
5-Benzylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Contains a benzyl group, offering different pharmacological properties.
5-(4-Methylphenylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one: Features a 4-methylphenyl group, which may affect its biological activity.
These compounds share the thiazolidinone core but differ in their substituents, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C11H15NOS2 |
|---|---|
Peso molecular |
241.4 g/mol |
Nombre IUPAC |
5-cyclohexylidene-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H15NOS2/c1-2-12-10(13)9(15-11(12)14)8-6-4-3-5-7-8/h2-7H2,1H3 |
Clave InChI |
GUMVPNWHEONTOQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=O)C(=C2CCCCC2)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,10,23-Trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-diol](/img/structure/B15151234.png)
![[3-Chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](2,6-dimethylpiperidin-1-yl)methanone](/img/structure/B15151242.png)

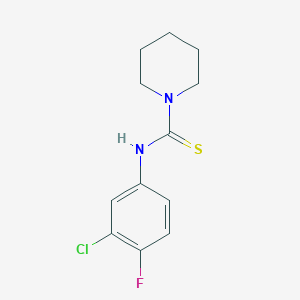
![3,8a-dimethyl-5-methylidene-4H,4aH,6H,7H,8H-naphtho[2,3-b]furan-2-one](/img/structure/B15151257.png)
![2,2,3,3,4,4,5,5,5-nonafluoro-N-[2-(4-methoxyphenyl)ethyl]pentanamide](/img/structure/B15151269.png)
![N,N'-pentane-1,5-diylbis[2-(1H-benzimidazol-2-ylsulfanyl)acetamide]](/img/structure/B15151276.png)
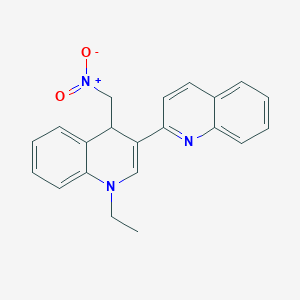
![(2E)-N-[2-(2-Methylindol-1-YL)ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15151307.png)
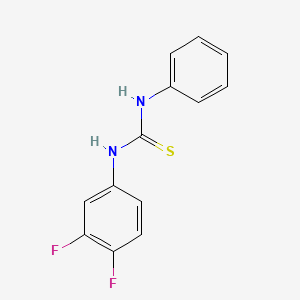
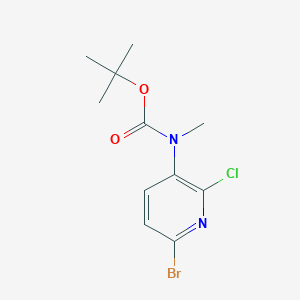
![2-[5-(3-chlorophenyl)furan-2-yl]-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15151329.png)
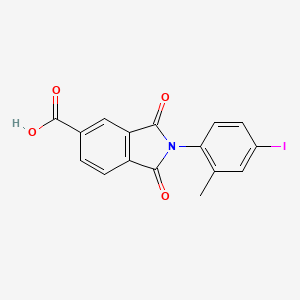
![5,5-Dimethyl-3-{[(4-methylphenyl)amino]methyl}imidazolidine-2,4-dione](/img/structure/B15151345.png)
